11-(N-Hydroxy) Loratadine 1-Oxide

Description

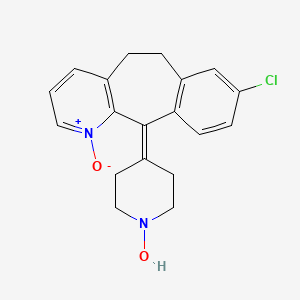

11-(N-Hydroxy) Loratadine 1-Oxide is a derivative of loratadine, a second-generation antihistamine widely used for allergic conditions. Structurally, it incorporates an N-hydroxy group and an oxide moiety, distinguishing it from the parent compound. Loratadine itself is a piperidine derivative with a bicyclic aromatic system and a carboxylate ester group, rendering it lipophilic and water-insoluble . The introduction of the N-hydroxy group in this compound likely alters its physicochemical properties, such as solubility and hydrogen-bonding capacity, which may influence its pharmacokinetic and pharmacodynamic profiles.

Properties

Molecular Formula |

C19H19ClN2O2 |

|---|---|

Molecular Weight |

342.8 g/mol |

IUPAC Name |

13-chloro-2-(1-hydroxypiperidin-4-ylidene)-4-oxido-4-azoniatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene |

InChI |

InChI=1S/C19H19ClN2O2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22(24)19(14)18(17)13-7-10-21(23)11-8-13/h1-2,5-6,9,12,23H,3-4,7-8,10-11H2 |

InChI Key |

XLADMSXFOWEOIF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)O)C4=C1C=CC=[N+]4[O-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 11-(N-Hydroxy) Loratadine 1-Oxide generally follows these key stages:

- Preparation of key intermediates such as substituted aromatic ketones or carbinols.

- Use of organometallic reagents (e.g., magnesium-based Grignard reagents) to introduce piperidinyl groups.

- Hydrolysis and oxidation steps to convert intermediates into hydroxy and N-oxide functionalities.

- Purification by crystallization or chromatography to achieve high purity.

Detailed Preparation Steps

Preparation of Carbinol Intermediate

- A tri-cyclic aromatic ketone (e.g., 8-chloro-6,11-dihydro-5H-benzocyclohepta[1,2-b]pyridine) is reacted with an organometallic reagent such as N-methyl-piperidyl magnesium chloride.

- This reaction is typically conducted in dry tetrahydrofuran (THF) at low temperatures (-85 to -95°C) to control reactivity and improve yield.

- After stirring for 2-3 hours, the reaction mixture is quenched with aqueous ammonium chloride solution.

- The resulting carbinol intermediate, 11-(N-methyl-4-piperidinyl)-11-hydroxy-8-chloro-6,11-dihydro-5H-benzocyclohepta[1,2-b]pyridine, is isolated with yields around 73% and purity near 88% by HPLC.

Dehydration and Formation of Olefin Intermediate

- The carbinol is dehydrated by known methods to form an N-methyl olefin intermediate.

- This step is critical for further functional group transformations leading to loratadine derivatives.

Demethylation or Carbethoxylation

- The N-methyl olefin product can be demethylated or carbethoxylated to improve purity and yield of loratadine-related compounds.

- These transformations are carried out under controlled temperature conditions (0 to -5°C or reflux) to optimize reaction efficiency and product quality.

Oxidation to N-Hydroxy and N-Oxide Derivatives

- Oxidation of the piperidinyl nitrogen to form the N-hydroxy and N-oxide functionalities is achieved using oxidizing agents such as hydrogen peroxide in acetic acid.

- Reaction conditions typically involve heating at 65 to 75°C for 20 to 25 hours.

- The organic phase is washed, dried, and concentrated to yield crude N-oxide products, which are then purified by crystallization from solvents like methanol or ethanol.

Purification

Alternative Synthetic Routes

- Some methods involve cyanation of substituted benzyl halides in biphasic systems using phase transfer catalysts, followed by condensation with nicotinic esters to form ketonitriles.

- Hydrolysis, decarboxylation, and reduction steps convert these intermediates into ketones, which can then be cyclized and oxidized to yield loratadine derivatives including N-oxide forms.

- Another approach synthesizes hydroxylated metabolites of loratadine starting from methoxy derivatives and involves protection/deprotection steps, alkylation with chlorobenzyl chloride, and subsequent oxidation.

Data Tables on Reaction Conditions and Yields

Chemical Reactions Analysis

11-(N-Hydroxy) Loratadine 1-Oxide can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form other derivatives.

Reduction: It can be reduced back to loratadine under specific conditions.

Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

11-(N-Hydroxy) Loratadine 1-Oxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 11-(N-Hydroxy) Loratadine 1-Oxide is similar to that of loratadine. It acts as an antagonist of the histamine H1-receptor, blocking the action of histamine and thereby reducing allergic symptoms . The compound may also interact with other molecular targets and pathways involved in the inflammatory response .

Comparison with Similar Compounds

Key Observations:

- Catalytic Potential: The N-hydroxy group may stabilize N-oxyl radicals, a feature common in catalytic N-hydroxy compounds . However, structural constraints (e.g., adjacent carbonyl groups) limit diversification in most N-hydroxy compounds, which could also apply here.

- Biological Activity : Loratadine exhibits dose-dependent anticancer effects via apoptosis and pyroptosis modulation , but its derivatives, such as Loratadine Impurity D, often show reduced activity . The biological profile of this compound remains understudied.

Pharmacological and Functional Differences

- Structural modifications in this compound could alter its penetration or redox activity, though this requires validation.

- Solubility and Bioavailability : The oxide and N-hydroxy groups in this compound may improve aqueous solubility compared to loratadine, analogous to desloratadine’s carboxylate group enhancing bioavailability.

Q & A

Basic Research Questions

Q. How can 11-(N-Hydroxy) Loratadine 1-Oxide be identified and quantified in complex biological matrices?

- Methodological Answer : Reverse-phase HPLC with UV detection is a robust approach. Optimize chromatographic conditions (e.g., mobile phase: acetonitrile-phosphate buffer at pH 3.0, flow rate 1.0 mL/min) to separate the compound from matrix interferences. Use deuterated internal standards (e.g., loratadine-d4) to correct for recovery variations. Validate sensitivity (LOD ≤ 5 ng/mL) and linearity (R² ≥ 0.995) across physiological concentration ranges .

Q. What synthetic pathways are reported for generating this compound in laboratory settings?

- Methodological Answer : The compound is typically synthesized via hydroxylation of the parent loratadine using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) under controlled acidic conditions. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) and purify via column chromatography. Confirm structure using NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) .

Q. What are the primary stability challenges for this compound under varying pH conditions?

- Methodological Answer : Conduct forced degradation studies at pH 1–10 (HCl/NaOH buffers, 70°C for 24 hours). Analyze degradation products via LC-MS/MS. The compound shows instability in alkaline conditions (pH > 8), forming desloratadine derivatives. Use lyophilization for long-term storage to minimize hydrolytic degradation .

Advanced Research Questions

Q. How do metabolic pathways of this compound differ from loratadine in in vitro hepatic models?

- Methodological Answer : Use human liver microsomes (HLMs) with NADPH cofactor to simulate Phase I metabolism. Monitor metabolites via UPLC-QTOF-MS. Unlike loratadine (which undergoes CYP3A4-mediated N-dealkylation), the 1-oxide derivative shows preferential glucuronidation via UGT1A8. Quantify enzyme kinetics (Km, Vmax) using Michaelis-Menten models .

Q. What experimental design strategies resolve contradictions in reported bioanalytical data for this compound?

- Methodological Answer : Apply a factorial design to evaluate critical variables (e.g., extraction solvent polarity, column temperature, ionization source parameters). For conflicting plasma recovery data (>80% vs. <60%), identify matrix effects (e.g., phospholipid interference) using post-column infusion studies. Validate with standard addition methods in spiked plasma .

Q. How can impurity profiling of this compound address discrepancies in synthetic batches?

- Methodological Answer : Perform LC-ESI-MS/MS with a charged aerosol detector (CAD) to detect non-UV-active impurities. Compare impurity profiles across batches using principal component analysis (PCA). Common impurities include 8-chloro derivatives (m/z 324.85) and oxidation byproducts. Establish acceptance criteria (e.g., total impurities <0.5%) per ICH Q3A guidelines .

Q. What in silico tools predict the reactivity of this compound with biological nucleophiles?

- Methodological Answer : Use density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to model electrophilic sites. The N-oxide group exhibits high electrophilicity (Fukui indices >0.1), favoring adduct formation with glutathione. Validate predictions via LC-MS analysis of in vitro incubations with liver cytosolic fractions .

Safety and Handling Considerations

Q. What risk mitigation strategies are recommended for handling this compound in laboratory settings?

- Methodological Answer : Conduct a hazard assessment per NFPA 704 guidelines. Use fume hoods for synthesis/purification steps due to potential nitrogen oxide emissions during decomposition. Store in amber glass under inert gas (argon) at –20°C. Implement emergency protocols for spills (neutralize with 5% sodium bicarbonate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.